Cas no 14569-45-0 (1,4-Naphthalenedione,5,8-bis(acetyloxy)-)

1,4-Naphthalenedione,5,8-bis(acetyloxy)- structure
14569-45-0 structure
Product name:1,4-Naphthalenedione,5,8-bis(acetyloxy)-
CAS No:14569-45-0
MF:C14H10O6
MW:274.225604534149
CID:194046
PubChem ID:273064

1,4-Naphthalenedione,5,8-bis(acetyloxy)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Naphthalenedione,5,8-bis(acetyloxy)-
    • (4-acetyloxy-5,8-dioxonaphthalen-1-yl) acetate
    • 1, 5,8-bis(acetyloxy)-
    • 1, 5,8-dihydroxy-, diacetate
    • 1,4-diacetoxy-5,8-dioxo-dihydronaphthalene
    • 4-Acetyloxy-5,8-dioxo-5,8-dihydro-1-naphthalenyl acetate
    • 5,8-bis(acetyloxy)-1,4-naphthalenedione
    • 5,8-Diacetoxy-[1,4]naphthochinon
    • 5,8-diacetoxy-[1,4]naphthoquinone
    • 5,8-diacetoxy-1,4-naphthoquinone
    • AC1L6SNE
    • AC1Q61CD
    • AG-650
    • AR-1K5979
    • Naphthazarin diacetate
    • SCHEMBL10378556
    • DEYKOBAZKKDRES-UHFFFAOYSA-N
    • 5,8-bis(acetyloxy)-1,4-napthalenedione
    • NSC117920
    • 4-(acetyloxy)-5,8-dioxo-5,8-dihydro-1-naphthalenyl acetate
    • 14569-45-0
    • DTXSID60297772
    • NSC-117920
    • CHEMBL3272773
    • AG-650/41069381
    • Inchi: InChI=1S/C14H10O6/c1-7(15)19-11-5-6-12(20-8(2)16)14-10(18)4-3-9(17)13(11)14/h3-6H,1-2H3
    • InChI Key: DEYKOBAZKKDRES-UHFFFAOYSA-N
    • SMILES: CC(OC1C=CC(OC(=O)C)=C2C(C=CC(=O)C=12)=O)=O

Computed Properties

  • Exact Mass: 274.0477
  • Monoisotopic Mass: 274.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 86.7Ų

Experimental Properties

  • Density: 1.386
  • Boiling Point: 482.5°Cat760mmHg
  • Flash Point: 218°C
  • Refractive Index: 1.577
  • PSA: 86.74
  • LogP: 1.47240

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